molecular formula C13H15N3OS B2782167 (E)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1331448-65-7

(E)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2782167
CAS No.: 1331448-65-7
M. Wt: 261.34
InChI Key: LRHFNXUDZISMCT-SNAWJCMRSA-N
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Description

(E)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34. The purity is usually 95%.
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Biological Activity

(E)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide, a compound featuring an imidazole ring and a thiophene moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and possible therapeutic applications based on recent research findings.

Chemical Structure

The compound can be described by the following structural formula:

 E N 2 2 methyl 1H imidazol 1 yl ethyl 3 thiophen 2 yl acrylamide\text{ E N 2 2 methyl 1H imidazol 1 yl ethyl 3 thiophen 2 yl acrylamide}

Antinociceptive Properties

Recent studies have investigated the antinociceptive effects of related compounds, particularly derivatives like DM497 and DM490, which share structural similarities with this compound. These compounds were tested in mouse models for their ability to alleviate neuropathic pain induced by oxaliplatin. The results indicated significant pain-relieving properties, attributed to their interaction with nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels, suggesting a potential mechanism of action for the parent compound as well .

Antioxidant Activity

The antioxidant properties of related acrylamide compounds have been assessed, revealing that certain derivatives exhibit notable radical scavenging activity. For instance, a pyrimidine derivative showed an IC50 value of 10.7 μM against lipoxygenase, indicating promising antioxidant capabilities that could be relevant to this compound based on structural analogies .

The mechanism of action for this class of compounds appears to involve modulation of key biological pathways through receptor binding. The interaction with nAChRs and inhibition of calcium channels has been proposed as a significant pathway for mediating antinociceptive effects. This suggests that this compound may exert similar effects by influencing neurotransmitter release and neuronal excitability .

Research Findings

Study Findings Methodology
Study 1Antinociceptive effects observed in DM497 and DM490Mouse model of oxaliplatin-induced pain
Study 2High antioxidant activity in pyrimidine derivativesRadical scavenging assays
Study 3Interaction with nAChRs and calcium channels suggested as mechanismElectrophysiological techniques

Case Studies

A notable case study involved the evaluation of DM490 and DM497 in a controlled environment where their pharmacological profiles were characterized against established models of pain and inflammation. The compounds demonstrated significant efficacy in reducing pain responses, supporting the hypothesis that this compound could possess similar therapeutic potential .

Properties

IUPAC Name

(E)-N-[2-(2-methylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-11-14-6-8-16(11)9-7-15-13(17)5-4-12-3-2-10-18-12/h2-6,8,10H,7,9H2,1H3,(H,15,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHFNXUDZISMCT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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